molecular formula C34H59N9O12 B608467 Larazotide acetate CAS No. 881851-50-9

Larazotide acetate

Cat. No. B608467
M. Wt: 785.9
InChI Key: NYGCNONRVCGHAT-UFIKZEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Larazotide acetate (also known as AT-1001) is a synthetic eight amino acid peptide that functions as a tight junction regulator and reverses leaky junctions to their normally closed state . It is being studied in people with celiac disease .


Synthesis Analysis

Larazotide acetate is a synthetic peptide based on a Vibrio cholerae enterotoxin called zonula occludens toxin that decreases intestinal permeability . An investigation was carried out to discover which specific part of this toxin was responsible for this activity .


Molecular Structure Analysis

Larazotide is an octapeptide whose structure is derived from a protein (zonula occludens toxin) secreted by Vibrio cholerae . It has the amino acid sequence GGVLVQPG, IUPAC condensed descriptor of H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH, and the systematic name glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine .


Chemical Reactions Analysis

Larazotide acetate is thought to act as a zonulin antagonist to reduce zonulin-induced increases in barrier permeability . It has been associated with the redistribution and rearrangement of tight junction proteins and actin filaments to restore intestinal barrier function .


Physical And Chemical Properties Analysis

The molecular formula of Larazotide acetate is C34H59N9O12 . Its average mass is 785.885 Da and its mono-isotopic mass is 785.428345 Da .

Scientific Research Applications

  • Treatment of Celiac Disease : Larazotide acetate has been shown to be effective in reducing signs and symptoms of celiac disease in patients adhering to a gluten-free diet. It acts as a tight junction regulator, helping to restore intestinal barrier function disrupted by gluten-induced immune reactivity. Clinical trials have demonstrated its efficacy in mitigating the effects of gluten exposure in celiac patients (Wang et al., 2014; Kelly et al., 2013; Leffler et al., 2012; Leffler et al., 2015).

  • Tight Junction Regulation : Larazotide acetate's role as a tight junction regulator has been emphasized in multiple studies. It has been associated with the redistribution and rearrangement of tight junction proteins and actin filaments, essential for restoring intestinal barrier function (Slifer et al., 2021; Gopalakrishnan et al., 2012).

  • Applications in Other Diseases : Beyond celiac disease, larazotide acetate's regulation of zonulin, a protein associated with tight junctions, suggests potential applications in other inflammatory diseases, such as type 1 diabetes, inflammatory bowel disease, and respiratory diseases (Troisi et al., 2021).

  • In Vivo Assessments and Animal Studies : The efficacy of larazotide acetate has also been demonstrated in animal models, including pigs, for conditions like intestinal ischemic injury and collagen-induced arthritis, providing insights into its broader therapeutic potential (Enomoto et al., 2021; Slifer et al., 2021).

  • Potential Anti-SARS-CoV-2 Activity : A recent study explored larazotide acetate's potential in binding to the main protease of SARS-CoV-2, the virus causing COVID-19. This finding opens avenues for larazotide acetate as a potential antiviral agent against COVID-19 (Di Micco et al., 2021).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007986
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Larazotide acetate

CAS RN

881851-50-9
Record name Larazotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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